3-(Difluoromethyl)-3-methylazetidine hydrochloride
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Overview
Description
3-(Difluoromethyl)-3-methylazetidine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to an azetidine ring, with the hydrochloride salt form enhancing its stability and solubility. The unique structural features of this compound make it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3-methylazetidine hydrochloride typically involves the introduction of the difluoromethyl group onto the azetidine ring. One common method is the difluoromethylation of azetidine derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-mediated difluoromethylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods such as continuous flow chemistry and high-throughput screening to optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-methylazetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-3-methylazetidine hydrochloride has a broad range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and enzymes. The azetidine ring structure allows for specific binding interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-3-methylazetidine hydrochloride include other difluoromethylated azetidines and fluorinated heterocycles. Examples include:
- 3-(Trifluoromethyl)-3-methylazetidine
- 3-(Difluoromethyl)-3-ethylazetidine
- 3-(Difluoromethyl)-3-phenylazetidine
Uniqueness
The uniqueness of this compound lies in its specific combination of the difluoromethyl group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydrochloride salt form further enhances its solubility and stability, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(difluoromethyl)-3-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-5(4(6)7)2-8-3-5;/h4,8H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVTVHXUDWSYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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